molecular formula C8H12N4O4S B3128106 N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine CAS No. 338777-80-3

N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine

Cat. No.: B3128106
CAS No.: 338777-80-3
M. Wt: 260.27 g/mol
InChI Key: IGTZDSRJVAYDML-UHFFFAOYSA-N
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Description

N,1-Dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS: 338777-80-3) is a functionalized dihydropyridine derivative with a molecular formula of C₈H₁₂N₄O₄S and a molecular weight of 260.27 g/mol . Its structure features a methylsulfanyl (-SCH₃) group at position 6, nitro groups at positions 3 and 5, and a methyl-substituted amine at position 2.

Key spectral characteristics include:

  • IR: Peaks corresponding to nitro (1361–1635 cm⁻¹) and methylsulfanyl groups (~775 cm⁻¹) .
  • NMR: Methyl protons (δ 2.59–3.48 ppm) and aromatic protons influenced by substituents .

Properties

IUPAC Name

N,1-dimethyl-6-methylsulfanyl-3,5-dinitro-4H-pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S/c1-9-7-5(11(13)14)4-6(12(15)16)8(17-3)10(7)2/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTZDSRJVAYDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)SC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163771
Record name 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338777-80-3
Record name 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338777-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,1-Dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS Number: 338777-80-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H12N4O4S
  • Molecular Weight : 260.27 g/mol
  • Structure : The compound features a pyridine ring substituted with nitro groups and a methylsulfanyl group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of dinitropyridines can inhibit the growth of various bacterial strains and fungi. The presence of the methylsulfanyl group is hypothesized to enhance these effects by increasing lipophilicity and cellular uptake.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
3,5-DinitropyridineE. coli32 µg/mL
N-Methyl-3,5-dinitropyridineS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Insecticidal Properties

This compound has been studied for its insecticidal properties. Compounds with similar structures have been reported to exhibit high toxicity against various agricultural pests.

Case Study: Insecticidal Efficacy

A study conducted on the efficacy of this compound against common agricultural pests revealed significant mortality rates:

  • Tested Insects : Common cutworm (Spodoptera litura) and diamondback moth (Plutella xylostella).
  • Results : The compound showed a mortality rate of over 90% at concentrations as low as 10 µg/mL within 48 hours post-exposure.

The proposed mechanism of action for this compound involves interference with cellular processes in microorganisms and insects. The nitro groups are believed to play a crucial role in the disruption of cellular respiration and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations at Position 4

Several analogs in the dihydropyridine family feature aryl or halogenated substituents at position 4, altering their physicochemical properties:

Compound Name Molecular Formula Substituent (Position 4) Melting Point (°C) Yield (%) Key Distinctions
3i : 4-(4-Fluorophenyl) derivative C₁₄H₁₅FN₄O₄S 4-Fluorophenyl 230–232 90 Higher polarity due to fluorine; distinct ¹H NMR (δ 7.45, d, J=8.8 Hz)
3g : 4-(4-Bromophenyl) derivative C₁₄H₁₅BrN₄O₄S 4-Bromophenyl 206–208 88 Increased molecular weight (415.01 g/mol); bromine enhances lipophilicity
3j : 4-(4-Methoxyphenyl) derivative C₁₅H₁₈N₄O₅S 4-Methoxyphenyl Not reported Not reported Methoxy group introduces electron-donating effects, potentially stabilizing the dihydropyridine ring

Key Trends :

  • Halogenated derivatives (e.g., 3g, 3i) exhibit higher melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions.
  • Electron-withdrawing groups (e.g., -NO₂, -Br) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., -OCH₃) may improve stability .

Substituent Variations at Position 6

The methylsulfanyl group at position 6 distinguishes the main compound from analogs with alternative substituents:

Compound Name Molecular Formula Substituent (Position 6) Molecular Weight (g/mol) Key Distinctions
Main Compound C₈H₁₂N₄O₄S Methylsulfanyl (-SCH₃) 260.27 Sulfur enhances lipophilicity; IR peaks at ~775 cm⁻¹
6-Morpholino analog C₁₁H₁₇N₅O₅ Morpholino 299.29 Oxygen-rich morpholino group improves solubility; potential for hydrogen bonding
N~6~-(2-Pyridinylmethyl) analog Not reported Pyridinylmethyl Not reported Bulky substituent may sterically hinder reactions; unverified biomedical applications

Key Trends :

  • Methylsulfanyl vs. Morpholino: The morpholino group (C₁₁H₁₇N₅O₅) introduces a cyclic ether-amine moiety, increasing molecular weight by ~39 g/mol compared to the methylsulfanyl analog. This substitution likely alters solubility and bioavailability .
  • Electronic Effects: Methylsulfanyl is weakly electron-donating, whereas morpholino is strongly electron-donating, affecting redox properties and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 2
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine

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